N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O6/c1-35-19-9-15(18(30(33)34)10-20(19)36-2)22(31)25-7-8-29-21-16(11-27-29)23(32)28(13-26-21)12-14-5-3-4-6-17(14)24/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDNXCDKRYMFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses. The exact mechanism of interaction between this compound and its targets would require further investigation.
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 411.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Key Structural Features:
- Pyrazolo[3,4-d]pyrimidine Core: This moiety contributes to the compound's pharmacological profile.
- Fluorobenzyl Group: The presence of fluorine may enhance metabolic stability and bioavailability.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes.
| Compound | COX-2 Inhibition IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Compound 5 | 0.04 ± 0.09 | |
| Compound 6 | 0.04 ± 0.02 |
Anticancer Activity
Research has shown that compounds with similar structural frameworks can also exhibit anticancer properties. For instance, studies have reported that certain pyrazolo[3,4-d]pyrimidine derivatives significantly inhibit the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Its ability to target specific bacterial enzymes makes it a candidate for further research in antibiotic development.
Case Studies
-
In Vitro Studies on COX Inhibition:
- A study evaluated the anti-inflammatory effects of several pyrazolo derivatives on RAW264.7 cells and found significant reductions in COX-2 expression levels when treated with these compounds.
- The results indicated that modifications to the substituents on the pyrazolo ring could enhance anti-inflammatory activity.
-
Anticancer Efficacy:
- In a series of experiments involving human cancer cell lines, compounds structurally related to this compound were shown to induce apoptosis at lower concentrations compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between the target compound and its analogs from the evidence:
Table 1: Structural and Molecular Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
*Calculated based on structural data where explicit values were unavailable in evidence.
Key Observations
Benzyl Group Variations :
- The 2-fluorobenzyl group (target compound, ) is sterically similar to 3-fluorobenzyl () but may influence binding orientation due to ortho-substitution.
- Benzyl () and 3-trifluoromethylbenzyl () substituents alter electronic profiles, with trifluoromethyl being strongly electron-withdrawing.
2-Ethoxybenzamide () and 3,4-dimethylbenzamide () prioritize lipophilicity, whereas 4-trifluoromethylbenzamide () emphasizes polarity and metabolic stability.
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (507.5 vs. 419.5–441.4 in analogs) and nitro group suggest reduced membrane permeability but enhanced target affinity via polar interactions.
- Compounds with aliphatic amides (e.g., ) exhibit lower molecular weights and increased flexibility, which may improve bioavailability.
Research Implications
- The nitro group in the target compound could serve as a hydrogen-bond acceptor or participate in charge-transfer interactions, differentiating it from analogs like .
- Dimethoxy groups may mimic natural ligands (e.g., tyrosine or serine residues) in enzyme binding sites, a feature absent in simpler analogs like .
- Further studies should explore the impact of fluorine position (2- vs. 3-benzyl) on target selectivity and potency, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
